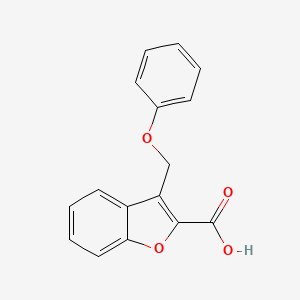3-(Phenoxymethyl)-2-benzofurancarboxylic acid
CAS No.: 28664-92-8
Cat. No.: VC2409582
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28664-92-8 |
|---|---|
| Molecular Formula | C16H12O4 |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | 3-(phenoxymethyl)-1-benzofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H12O4/c17-16(18)15-13(10-19-11-6-2-1-3-7-11)12-8-4-5-9-14(12)20-15/h1-9H,10H2,(H,17,18) |
| Standard InChI Key | VJKTUIWQQYVRRB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCC2=C(OC3=CC=CC=C32)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=C(OC3=CC=CC=C32)C(=O)O |
Introduction
Chemical Structure and Identity
3-(Phenoxymethyl)-2-benzofurancarboxylic acid is characterized by a unique chemical structure that combines a benzofuran core with phenoxymethyl and carboxylic acid functional groups. The molecule features a benzofuran moiety (a bicyclic heterocycle consisting of a benzene ring fused to a furan ring) with a carboxylic acid group at the 2-position and a phenoxymethyl group at the 3-position .
Basic Chemical Information
The compound has the following chemical identifiers and properties:
| Parameter | Value |
|---|---|
| IUPAC Name | 3-(phenoxymethyl)-1-benzofuran-2-carboxylic acid |
| CAS Number | 28664-92-8 |
| Molecular Formula | C₁₆H₁₂O₄ |
| Molecular Weight | 268.26 g/mol |
| SMILES | OC(=O)C1=C(COC2=CC=CC=C2)C3=C(O1)C=CC=C3 |
| InChI | InChI=1S/C16H12O4/c17-16(18)15-13(10-19-11-6-2-1-3-7-11)12-8-4-5-9-14(12)20-15/h1-9H,10H2,(H,17,18) |
| InChIKey | VJKTUIWQQYVRRB-UHFFFAOYSA-N |
Table 1: Chemical identification parameters for 3-(Phenoxymethyl)-2-benzofurancarboxylic acid
Physical and Chemical Properties
The physical and chemical properties of 3-(Phenoxymethyl)-2-benzofurancarboxylic acid reflect its molecular structure and contribute to its behavior in various chemical and biological systems.
Physical Properties
The compound appears as a solid at standard temperature and pressure, with characteristics typical of organic carboxylic acids. Its molecular features influence its solubility profile and potential interactions in different media .
| Property | Description |
|---|---|
| Physical State | Solid |
| Stereochemistry | ACHIRAL |
| Defined Stereocenters | 0/0 |
| E/Z Centers | 0 |
| Optical Activity | NONE |
| Charge | 0 |
Table 2: Physical properties of 3-(Phenoxymethyl)-2-benzofurancarboxylic acid
Chemical Properties
The chemical properties of this compound are primarily determined by its functional groups. The carboxylic acid moiety at the 2-position of the benzofuran core can participate in typical acid-base reactions and esterification processes. The phenoxymethyl group at the 3-position contributes to the compound's solubility characteristics and potential interactions with biological targets .
The compound exhibits stability characteristics common to both aromatic and heterocyclic compounds, which is attributable to the benzofuran core structure. Its reactivity is primarily driven by the carboxylic acid functional group, which can undergo various transformations to yield derivatives with potentially enhanced biological activities .
Structural Analysis
The structural features of 3-(Phenoxymethyl)-2-benzofurancarboxylic acid are critical to understanding its chemical behavior and potential applications.
Functional Groups
The molecule contains three key functional components:
-
Benzofuran moiety: Provides structural rigidity and potential for π-π interactions with biological targets
-
Carboxylic acid group: Confers acidic properties and the ability to form hydrogen bonds, salts, and derivative compounds like esters and amides
-
Phenoxymethyl substituent: Contributes to the compound's lipophilicity and may enhance its solubility profile and interaction with biological membranes
| Synthetic Method | Advantages | Reaction Conditions |
|---|---|---|
| Ultrasound-assisted synthesis | Shorter reaction times, Environmentally friendly, Increased yields (60-86%) | Typically conducted at 40°C for approximately 30 minutes |
| Microwave-assisted synthesis | Very short reaction times, Maximum yields (69-94%), Energy efficient | Completed in approximately 60-70 seconds |
Table 3: Modern green synthesis methods potentially applicable to 3-(Phenoxymethyl)-2-benzofurancarboxylic acid
Analytical Characterization
The identification and characterization of 3-(Phenoxymethyl)-2-benzofurancarboxylic acid can be accomplished through various analytical techniques.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is commonly employed for the separation and analysis of this compound. Specific column types, such as Newcrom R1 HPLC columns, have been reported to be suitable for analyzing complex organic compounds including 3-(Phenoxymethyl)-2-benzofurancarboxylic acid.
Spectroscopic Methods
Spectroscopic techniques provide essential information about the compound's structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon environments within the molecule
-
Mass Spectrometry: Confirms molecular weight and fragmentation patterns
-
Infrared Spectroscopy: Identifies key functional groups, particularly the carboxylic acid and ether linkages
| Derivative | Molecular Formula | Molecular Weight (g/mol) | Potential Application |
|---|---|---|---|
| 3-(Phenoxymethyl)-2-benzofurancarboxylic acid (1-amino-1-oxopropan-2-yl) ester | C₁₉H₁₇NO₅ | 339.3 | Possible prodrug or active pharmaceutical ingredient |
Table 4: Example of a derivative of 3-(Phenoxymethyl)-2-benzofurancarboxylic acid
Research Developments and Future Directions
Current research on benzofuran compounds, including 3-(Phenoxymethyl)-2-benzofurancarboxylic acid and related structures, suggests several promising avenues for future investigation.
Synthetic Methodology Advancements
The development of eco-friendly synthetic approaches, such as ultrasound- and microwave-assisted methods, represents an important direction for the efficient production of 3-(Phenoxymethyl)-2-benzofurancarboxylic acid and related compounds. These methods offer advantages in terms of reaction time, yield, and environmental impact compared to conventional synthetic routes .
Medicinal Chemistry Applications
The structural features of 3-(Phenoxymethyl)-2-benzofurancarboxylic acid make it a potential scaffold for medicinal chemistry applications. The carboxylic acid group provides a versatile handle for derivatization, allowing for the creation of a library of compounds with potentially enhanced biological activities.
Recent research on related benzofuran compounds has shown promising results in anticancer research. For instance, benzofuran–oxadiazole hybrids have been evaluated for their anticancer potential against lung cancer cell lines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume